

# Application Notes and Protocols for UAMC-1110-Based PET Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for positron emission tomography (PET) imaging using tracers based on the **UAMC-1110** scaffold, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[\[1\]](#)

## Introduction to UAMC-1110-Based FAP Inhibitors

**UAMC-1110** is a small-molecule inhibitor targeting the enzymatic activity of FAP, a type II transmembrane serine protease.[\[2\]](#) Its high affinity and selectivity have made it an ideal pharmacophore for the development of various FAP-targeted radiopharmaceuticals for PET imaging. These tracers typically consist of the **UAMC-1110** motif linked to a chelator, such as DOTA or DOTAGA, which securely complexes a positron-emitting radionuclide like Gallium-68 (<sup>68</sup>Ga) or Fluorine-18 (<sup>18</sup>F).[\[3\]](#)[\[4\]](#) This allows for non-invasive, whole-body imaging and quantification of FAP expression, offering significant potential in oncology for diagnosis, staging, therapy response assessment, and patient selection for FAP-targeted therapies.[\[5\]](#)

## Mechanism of Action and Signaling Pathway

**UAMC-1110**-based PET tracers bind to FAP on the surface of CAFs within the tumor stroma.[\[6\]](#) FAP plays a crucial role in tumorigenesis by remodeling the extracellular matrix and promoting tumor cell proliferation, invasion, and angiogenesis.[\[7\]](#) Its enzymatic activity influences several

signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are critical for tumor growth and survival.<sup>[7]</sup> By targeting FAP, these PET tracers provide a readout of the tumor microenvironment's activity.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of FAP in the tumor microenvironment.

## Quantitative Data Summary

The following tables summarize the biodistribution of commonly used **UAMC-1110**-based PET tracers in preclinical models and human subjects. Standardized Uptake Values (SUV) are a semi-quantitative measure of tracer uptake.

Table 1: Preclinical Biodistribution of  $^{68}\text{Ga}$ -labeled FAP Inhibitors in Mice (%ID/g)

| Organ  | [ <sup>68</sup> Ga]Ga-AV02053 | [ <sup>68</sup> Ga]Ga-AV02070 | [ <sup>68</sup> Ga]Ga-FAPI-04 |
|--------|-------------------------------|-------------------------------|-------------------------------|
| Blood  | 0.22 ± 0.04                   | 0.36 ± 0.05                   | 1.07 ± 0.08                   |
| Muscle | 0.12 ± 0.05                   | 0.19 ± 0.10                   | 0.67 ± 0.05                   |
| Bone   | 0.14 ± 0.02                   | 0.23 ± 0.06                   | 3.36 ± 1.09                   |
| Tumor  | 5.60 ± 1.12                   | 7.93 ± 1.88                   | 12.5 ± 2.00                   |

Data from  
HEK293T:hFAP  
tumor-bearing mice at  
1 hour post-injection.

[8]

Table 2: Human Biodistribution of <sup>68</sup>Ga-FAPI-46 (SUVmean)

| Organ       | 10 minutes p.i. | 1 hour p.i. | 3 hours p.i. |
|-------------|-----------------|-------------|--------------|
| Liver       | 4.9             | 2.0         | 1.3          |
| Kidneys     | 3.0             | 2.1         | 1.5          |
| Spleen      | 1.8             | 1.1         | 0.8          |
| Bone Marrow | 0.8             | 0.6         | 0.5          |
| Muscle      | 0.6             | 0.5         | 0.4          |
| Blood Pool  | 2.2             | 1.1         | 0.7          |

Data from cancer patients.[9][10]

Table 3: Comparison of Tumor Uptake (SUVmax) in Human Cancers

| Cancer Type                                                                    | $^{68}\text{Ga}$ -FAPI-46 SUVmax (Mean) |
|--------------------------------------------------------------------------------|-----------------------------------------|
| Colorectal                                                                     | 7.7                                     |
| Head and Neck                                                                  | 7.7                                     |
| Pancreas                                                                       | 7.7                                     |
| Breast                                                                         | 7.7                                     |
| Stomach                                                                        | 7.7                                     |
| Esophagus                                                                      | 7.7                                     |
| Uterus                                                                         | 7.7                                     |
| Mean SUVmax in various solid tumors. <a href="#">[11]</a> <a href="#">[12]</a> |                                         |

## Experimental Protocols

### Protocol 1: Radiolabeling of UAMC-1110-based Tracers with $^{68}\text{Ga}$

This protocol describes a general method for the manual radiolabeling of DOTA-conjugated **UAMC-1110** derivatives (e.g., FAPI-04, FAPI-46) with  $^{68}\text{Ga}$ .

#### Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- DOTA-conjugated FAP inhibitor precursor (e.g., FAPI-46)
- Sodium acetate buffer (0.1 M, pH 4.5)
- HEPES buffer (2 M, pH 5.0)
- Sterile water for injection
- Sep-Pak C18 light cartridge
- Ethanol

- Sterile 0.9% sodium chloride
- Reaction vial (1.5 mL)
- Heating block
- Radio-TLC or radio-HPLC system for quality control

**Procedure:**

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.05 M HCl to obtain  $^{68}\text{GaCl}_3$ .
- Add the  $^{68}\text{GaCl}_3$  eluate to the reaction vial containing the FAP inhibitor precursor (typically 10-20  $\mu\text{g}$ ).
- Add sodium acetate or HEPES buffer to adjust the pH to 4.5-5.0.
- Incubate the reaction mixture at 95-100°C for 5-10 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
- For purification, the reaction mixture can be passed through a Sep-Pak C18 cartridge, washed with sterile water, and eluted with ethanol.
- The final product is diluted with sterile saline for injection.

## Protocol 2: Preclinical PET Imaging in Tumor-Bearing Mice

This protocol outlines a standard procedure for PET imaging of FAP expression in a xenograft mouse model.

**Animal Model:**

- Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors with known or suspected FAP expression (e.g., U87MG, HEK293T:hFAP).[8][13]

**Procedure:**

- Anesthetize the mouse using isoflurane (1-2% in oxygen).
- Administer the <sup>68</sup>Ga- or <sup>18</sup>F-labeled FAP inhibitor (typically 8-11 MBq) via tail vein injection. [13][14]
- Position the mouse in the PET scanner.
- Acquire dynamic PET images for 60 minutes post-injection, or static images at specific time points (e.g., 1, 2, and 4 hours post-injection).[13][14]
- A CT scan can be performed for anatomical co-registration and attenuation correction.
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
- Analyze the images to determine the tracer uptake in the tumor and various organs, typically expressed as %ID/g or SUV.

## Protocol 3: Clinical PET/CT Imaging Protocol

This protocol provides a general guideline for performing <sup>68</sup>Ga-FAPI PET/CT scans in cancer patients.

**Patient Preparation:**

- No specific patient preparation such as fasting is required.[15]

**Procedure:**

- Administer the <sup>68</sup>Ga-labeled FAP inhibitor intravenously. The injected activity typically ranges from 1.85 to 2.59 MBq/kg.[15]
- The uptake time is generally between 40 to 60 minutes post-injection.[15] Some studies suggest that imaging at later time points (e.g., 3 hours) may improve the discrimination

between malignant and inflammatory lesions.[1]

- Acquire a whole-body PET scan from the head to the mid-thigh.
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- Reconstruct the PET images and co-register them with the CT images.
- Analyze the images visually and semi-quantitatively by measuring SUV<sub>max</sub> in tumors and other areas of uptake.



[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow for **UAMC-1110**-based PET imaging.

## Protocol 4: Kinetic Modeling of Dynamic PET Data

Dynamic PET imaging allows for the quantification of tracer kinetics, providing more detailed information than static SUV measurements.

### Data Acquisition:

- Perform a dynamic PET scan immediately after tracer injection, typically for 60 minutes.
- An image-derived input function (IDIF) can be obtained by drawing a region of interest (ROI) over a large artery (e.g., descending aorta) in the dynamic images.

### Kinetic Modeling:

- Generate time-activity curves (TACs) for the tumor and other tissues of interest.

- Fit the TACs using a suitable compartmental model. The two-tissue reversible compartment model (2T4K) has been shown to be the preferred model for  $^{68}\text{Ga}$ -FAPI-04.[16][17][18][19][20]
- This model estimates four kinetic rate constants:  $k_1$  (tracer delivery),  $k_2$  (tracer efflux from the first compartment),  $k_3$  (tracer binding), and  $k_4$  (tracer dissociation).
- The volume of distribution ( $V_t$ ), which reflects the total tracer concentration in tissue relative to plasma at equilibrium, can be calculated.
- Parametric images of  $k_1$  and  $V_t$  can be generated to visualize the spatial distribution of these kinetic parameters.



$$\text{Volume of Distribution } (V_t) = (k_1/k_2) * (1 + k_3/k_4)$$

[Click to download full resolution via product page](#)

**Figure 3:** Two-tissue reversible compartmental model (2T4K) for kinetic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AIF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNM Publishes Procedure Standard/Practice Guideline for Fibroblast Activation Protein PET | SNMMI [snmmi.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Fibroblast Activation Protein- $\alpha$  as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. dzl.de [dzl.de]
- 10. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of 68Ga-FAPI-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. First Total-Body Kinetic Modeling and Parametric Imaging of Dynamic 68Ga-FAPI-04 PET in Pancreatic and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- To cite this document: BenchChem. [Application Notes and Protocols for UAMC-1110-Based PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611531#protocol-for-uamc-1110-based-pet-imaging\]](https://www.benchchem.com/product/b611531#protocol-for-uamc-1110-based-pet-imaging)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)